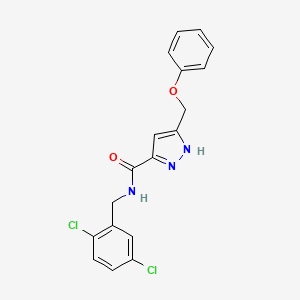
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders.
Mecanismo De Acción
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine, leading to a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including a decrease in heart rate, blood pressure, and myocardial oxygen consumption. It has also been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is its high selectivity and potency as an adenosine A1 receptor antagonist. This allows for precise manipulation of the adenosine A1 receptor signaling pathway without affecting other receptors or pathways. However, one limitation of using N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for research on N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its downstream signaling pathways and interactions with other receptors and pathways. Finally, there is a need to develop more selective and potent adenosine A1 receptor antagonists that can be used in clinical settings with minimal side effects.
Métodos De Síntesis
The synthesis of N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves several steps and requires certain chemicals and equipment. The first step involves the reaction of 2,5-dichlorobenzyl chloride with sodium azide to form 2,5-dichlorobenzyl azide. This is followed by the reaction of 2,5-dichlorobenzyl azide with phenoxymethylpyrazole to form the intermediate product, which is then reacted with 1,1'-carbonyldiimidazole to form the final product, N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorobenzyl)-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and neurological disorders. It has been shown to have anti-ischemic, anti-arrhythmic, and anti-inflammatory effects in animal models of cardiovascular diseases. In addition, it has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-13-6-7-16(20)12(8-13)10-21-18(24)17-9-14(22-23-17)11-25-15-4-2-1-3-5-15/h1-9H,10-11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBXUOEXWDVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

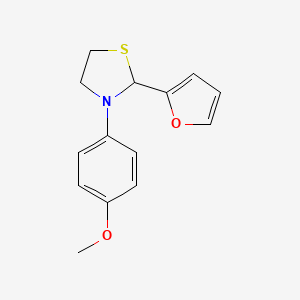
![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5375332.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)
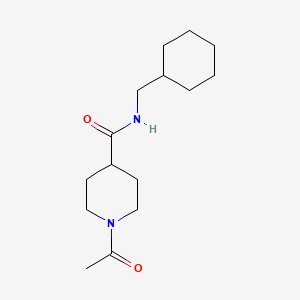
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)
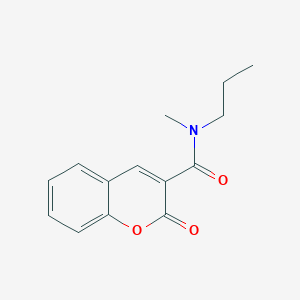
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5375385.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375386.png)
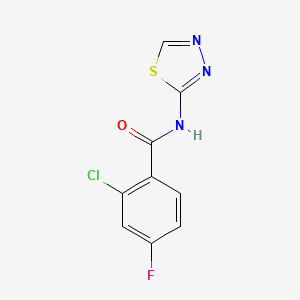
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B5375435.png)